![molecular formula C18H23N3O2 B2479462 N-[3-(dimethylamino)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide CAS No. 477870-48-7](/img/structure/B2479462.png)
N-[3-(dimethylamino)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide
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Description
N-[3-(Dimethylamino)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide, more commonly known as N-dimethyl-4-phenylpyrrole-2-carboxamide, is a synthetic compound that has been used for various scientific research applications. It is a white crystalline powder that is soluble in methanol, ethanol, and water. The compound has been used in numerous studies due to its ability to act as a ligand for various receptors in the body, including the serotonin receptor. It has also been used in drug discovery and development, as well as in laboratory experiments to study biochemical and physiological effects.
Scientific Research Applications
Molecular Structure and Vibrational Analysis
- A study involving a related pyrrole compound, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, highlights its potential in forming new heterocyclic compounds. This compound, characterized by various spectroscopic techniques and theoretical analysis, shows promise in the development of nonlinear optical materials (Singh, Rawat, & Sahu, 2014).
DNA Binding Properties
- Research on pyrrole−imidazole polyamides, including compounds with structural similarities to N-[3-(dimethylamino)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide, indicates their utility in binding DNA sequences. These compounds demonstrate high specificity and potential versatility in DNA recognition, broadening the scope for targeted genetic interactions (Swalley, Baird, & Dervan, 1996).
Development in Polymer Science
- The compound is relevant in the field of polymer science, particularly in the synthesis of photosensitive polyimides. A study has shown that N-[3-(dimethylamino)propyl] methacrylamide derivatives enhance the sensitivity of photosensitive polyimides, indicating their significance in developing advanced polymeric materials (Fukushima, Oyama, & Tomoi, 2003).
Allosteric Modulation in Receptor Binding
- The compound may influence allosteric modulation in cannabinoid receptors. Similar compounds have shown to affect the binding affinity and cooperativity in cannabinoid receptor modulation, indicating potential applications in pharmacology and neuroscience (Khurana et al., 2014).
Synthesis and Biological Activity
- A related study focuses on the synthesis of novel pyrrole derivatives, including N,N-dimethyl-1H-pyrrole-2-carboxamide. These derivatives hold potential in pharmacological research due to their structural and chemical properties (Linden, Wright, & König, 1995).
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-21(2)10-6-9-19-18(23)16-12-15(13-20-16)17(22)11-14-7-4-3-5-8-14/h3-5,7-8,12-13,20H,6,9-11H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBKNAQZRUJWOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=CN1)C(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817704 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[3-(dimethylamino)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide |
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